N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-16(11-8-18-7-10(11)15)14(17)13-6-9-4-2-3-5-12(9)19-13/h2-6,10-11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQNFBPPHFXBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxolan Ring Formation
The oxolan (tetrahydrofuran) scaffold is constructed from 1,4-diols or epoxides. For example, 3-aminotetrahydrofuran is synthesized via cyclization of 1,4-diaminobutanol using acid catalysis.
Fluorination at Position 4
Fluorine is introduced via nucleophilic substitution (SN2) using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents:
$$
\text{Oxolan-3-ylamine} + \text{KF} \xrightarrow{\text{DMF, 80°C}} \text{4-Fluorooxolan-3-ylamine}
$$
Optimization Notes :
N-Methylation of the Amine
The amine group is methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like sodium hydride (NaH):
$$
\text{4-Fluorooxolan-3-ylamine} + \text{CH₃I} \xrightarrow{\text{THF, 0°C→rt}} \text{N-Methyl-4-fluorooxolan-3-ylamine}
$$
Side Reactions : Over-methylation is minimized by slow addition of CH₃I at 0°C.
Amide Coupling: Formation of N-(4-Fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide
Activation of 1-Benzofuran-2-Carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂):
$$
\text{1-Benzofuran-2-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{1-Benzofuran-2-carbonyl chloride}
$$
Coupling with N-Methyl-4-Fluorooxolan-3-ylamine
The acid chloride reacts with the amine in the presence of a base (e.g., triethylamine, Et₃N) to form the amide bond:
$$
\text{1-Benzofuran-2-carbonyl chloride} + \text{N-Methyl-4-fluorooxolan-3-ylamine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature : Room temperature (rt) for 4–6 hours.
- Yield : 55–70%.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
Key Insights :
- Method 1 offers higher yields due to milder fluorination conditions.
- Method 2 uses cheaper reagents but requires longer reaction times.
Challenges and Optimization Strategies
Regioselectivity in Fluorination
Competing substitution at C2 or C3 of oxolan is mitigated by steric hindrance (bulky leaving groups) or directing groups. For example, pre-functionalization with a sulfonyl group at C3 directs fluorination to C4.
Stereochemical Control
Racemization at C3 of oxolan is minimized by low-temperature reactions and chiral auxiliaries. X-ray crystallography confirms absolute configuration.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring can enhance the compound’s binding affinity and stability, while the benzofuran core can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran Carboxamide Cores
(a) N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (1215321-47-3)
- Key Differences : Replaces the fluorooxolan group with a benzo[d]thiazole ring and a piperidinylsulfonyl moiety.
- Functional Impact : The sulfonyl group increases polarity, reducing blood-brain barrier penetration compared to the fluorooxolan derivative. The benzo[d]thiazole ring may enhance binding to kinase targets .
(b) 7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (931618-00-7)
- Key Differences : Substitutes the fluorooxolan with a pyridinyl group and introduces a chlorine atom on the benzofuran core.
- The pyridinyl group facilitates hydrogen bonding, altering solubility .
(c) 6-(4-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()
- Key Differences: Incorporates an oxazolidinone ring and cyclopropyl group instead of fluorooxolan.
- Functional Impact: The oxazolidinone ring enhances rigidity, possibly improving target selectivity. Bromine and fluorine substituents on the phenyl group may confer antimicrobial properties, as seen in oxazolidinone antibiotics .
Analogues with Fluorinated Heterocycles
(a) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Key Differences : Features a tetrahydro-2-oxofuran ring instead of fluorooxolan and a cyclopropanecarboxamide group.
- Functional Impact : The lack of fluorine on the oxolane reduces metabolic stability but maintains antifungal activity, as seen in its use as a pesticide .
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Differences : Combines a chromen-4-one core with pyrazolopyrimidine and sulfonamide groups.
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Metabolic Stability: The fluorine atom in the oxolane ring likely reduces oxidative metabolism compared to non-fluorinated analogues like cyprofuram, extending half-life .
- Synthetic Challenges : Fluorination of the oxolane ring requires precise conditions, as seen in palladium-catalyzed cross-coupling methods for similar compounds .
Biological Activity
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and as an ectonucleotidase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a benzofuran core combined with a fluorinated oxolane moiety, contributing to its unique pharmacological profile. The presence of the fluorine atom may enhance lipophilicity and biological activity.
Neuroprotective Effects
Research indicates that benzofuran derivatives exhibit neuroprotective properties by mitigating excitotoxicity in neuronal cells. A study on related benzofuran derivatives demonstrated that specific substitutions on the benzofuran ring significantly influenced neuroprotective efficacy against NMDA-induced toxicity. For instance, compounds with methyl (-CH3) and hydroxyl (-OH) substitutions showed considerable protective effects at concentrations around 100 μM, comparable to established NMDA antagonists like memantine .
Antioxidant Activity
The antioxidant capabilities of benzofuran derivatives are notable. Compounds with specific functional groups have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. This suggests that this compound may also possess significant antioxidant properties, contributing to its neuroprotective effects .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicates that modifications on the benzofuran ring can lead to enhanced biological activity. For example, the introduction of electron-donating groups has been correlated with increased efficacy against neurotoxicity and oxidative stress .
| Substitution | Biological Activity | Concentration (μM) |
|---|---|---|
| -CH3 | Neuroprotection | 100 |
| -OH | Antioxidant | 100 |
| None | Control | N/A |
Case Studies
- Neuroprotection Against Excitotoxicity : In a study evaluating various benzofuran derivatives, this compound was included in a series of compounds tested for their ability to protect against NMDA-induced excitotoxicity. The compound exhibited significant protective effects, supporting its potential use in neurodegenerative disease models .
- Antioxidant Evaluation : Another study assessed the antioxidant properties of related benzofuran derivatives using DPPH radical scavenging assays. Compounds similar to this compound demonstrated substantial radical scavenging activity, highlighting the importance of structural features in enhancing antioxidant capacity .
Q & A
Q. What are the established synthetic routes for N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide, and what are the critical reaction conditions?
The synthesis of benzofuran carboxamides typically involves multi-step processes, including condensation of benzofuran precursors with substituted amines under controlled conditions. For example, analogous compounds are synthesized via coupling reactions between activated benzofuran carbonyl derivatives (e.g., acid chlorides) and fluorinated oxolane-containing amines. Key conditions include inert atmospheres to prevent oxidation, precise temperature control (e.g., 0–5°C for acylation), and solvents like dichloromethane or tetrahydrofuran. Yield optimization often requires stoichiometric adjustments and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive structural elucidation, particularly for resolving fluorine and oxolane ring conformations. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally similar benzofuran carboxamides?
Analogous compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, N-(3-chloro-4-fluorophenyl)-benzofuran-2-carboxamide derivatives showed IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via apoptosis induction. Antifungal activity against Candida albicans (MIC ~8 µg/mL) has also been documented, likely due to membrane disruption .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay protocols (e.g., cell line specificity, incubation times) or compound purity. For example, conflicting IC₅₀ values for anticancer activity may reflect differences in mitochondrial toxicity assays (MTT vs. resazurin). Methodological standardization, orthogonal assays (e.g., flow cytometry for apoptosis), and purity verification via HPLC (>98%) are essential to validate results .
Q. What strategies optimize the synthetic yield of this compound under scalable conditions?
Yield optimization requires solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., DMAP for acylation), and reaction monitoring via TLC/LC-MS. Microwave-assisted synthesis can reduce reaction times (e.g., from 24h to 2h for amide coupling). Post-synthetic fluorination of the oxolane ring may improve efficiency compared to pre-functionalized precursors .
Q. How do structural modifications (e.g., fluorination, oxolane substitution) influence this compound’s pharmacokinetic profile?
Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation, while the oxolane ring improves solubility via hydrogen bonding. SAR studies on analogs show that N-methylation reduces plasma protein binding, increasing bioavailability. Computational modeling (e.g., molecular docking with serum albumin) and in vitro ADMET assays (e.g., Caco-2 permeability) are key to rational design .
Q. What mechanistic insights explain this compound’s interaction with enzymatic targets (e.g., kinases, polymerases)?
The benzofuran core may intercalate with DNA or inhibit topoisomerases, while the carboxamide group facilitates hydrogen bonding with catalytic residues (e.g., ATP-binding pockets in kinases). Fluorescence quenching assays and X-ray co-crystallography with recombinant enzymes (e.g., EGFR kinase) can map binding modes. Competitive inhibition constants (Kᵢ) and molecular dynamics simulations further clarify mechanisms .
Methodological Tables
Table 1: Comparison of Synthetic Yields for Analogous Benzofuran Carboxamides
| Precursor | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzofuran-2-carbonyl chloride | Et₃N | DCM | 72 | |
| Benzofuran-2-carboxylic acid | HATU | DMF | 85 |
Table 2: Biological Activity of Structural Analogs
| Compound | Target (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)-benzofuran-2-carboxamide | MCF-7 (5.2 µM) | Apoptosis (Bax/Bcl-2) | |
| N-(3-methoxyphenyl)-benzofuran-2-carboxamide | C. albicans (8 µg/mL) | Ergosterol synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
